molecular formula C17H19NO5 B2877542 N-(4-hydroxy-2-methylphenyl)-3,4,5-trimethoxybenzamide CAS No. 446269-31-4

N-(4-hydroxy-2-methylphenyl)-3,4,5-trimethoxybenzamide

Cat. No. B2877542
CAS RN: 446269-31-4
M. Wt: 317.341
InChI Key: YGLRJCPVEXXIKM-UHFFFAOYSA-N
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Description

N-(4-hydroxy-2-methylphenyl)-3,4,5-trimethoxybenzamide, also known as HMTB, is a compound that has been extensively studied for its potential therapeutic applications. HMTB is a member of the benzamide family of compounds and has been found to exhibit a range of biochemical and physiological effects. In We will also discuss potential future directions for the study of HMTB.

Scientific Research Applications

Memory Enhancement and Acetylcholinesterase Inhibition

A study focused on the synthesis, biological evaluation, and molecular simulation studies of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives. These derivatives were explored as potential memory enhancers with acetylcholinesterase-inhibiting activity. The research highlighted a compound that exhibited significant memory retention and maximal percent inhibition of acetylcholinesterase, suggesting potential applications in treating memory impairment conditions (Piplani, Sharma, Mehta, & Malik, 2018).

Electrochemical Sensing and Antioxidant Activity

Another application involves the development of an electrochemical sensor using N-(4-hydroxyphenyl)-3,5-dinitrobenzamide-FePt/CNTs nanocomposite modified electrodes. This sensor showed potent and persistent electron mediating behavior and was used for the electrocatalytic determination of glutathione and piroxicam, indicating its usefulness in biomedical analysis and environmental monitoring (Karimi-Maleh et al., 2014).

Material Science and Polymer Synthesis

In materials science, novel aromatic polyimides were synthesized from derivatives of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide. These polyimides, characterized by their solubility and thermal stability, have potential applications in the development of advanced materials for various industrial applications, including electronics and aerospace (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Molecular Interaction Studies

Molecular interaction studies have also been conducted with derivatives of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide. These studies involve the synthesis and characterization of compounds to understand the influence of intermolecular interactions on molecular geometry. Such research aids in the design of molecules with specific properties for drug development and other scientific applications (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

properties

IUPAC Name

N-(4-hydroxy-2-methylphenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-10-7-12(19)5-6-13(10)18-17(20)11-8-14(21-2)16(23-4)15(9-11)22-3/h5-9,19H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLRJCPVEXXIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxy-2-methylphenyl)-3,4,5-trimethoxybenzamide

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